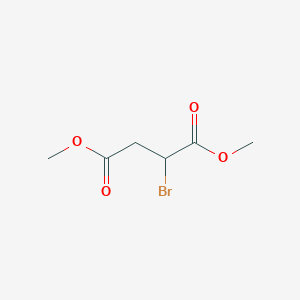
Dimethyl 2-bromosuccinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 2-bromosuccinate is a useful research compound. Its molecular formula is C6H9BrO4 and its molecular weight is 225.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Organic Synthesis
Dimethyl 2-bromosuccinate serves as an important building block in organic synthesis. Its structure allows it to participate in various chemical reactions, making it valuable for the synthesis of complex molecules.
Key Reactions:
- Nucleophilic Substitution : The bromine atom in this compound acts as a leaving group, facilitating nucleophilic substitution reactions. This property is exploited in the synthesis of esters and other derivatives.
- Formation of Cyclic Compounds : The compound can be utilized to create cyclic structures through intramolecular reactions, which are crucial in drug design and development.
Medicinal Chemistry
In medicinal chemistry, this compound is used for developing new therapeutic agents. Its reactivity enables the modification of biologically active compounds.
Case Studies:
- A study demonstrated that this compound could induce protein modifications associated with cancer metabolism, specifically S-succination of cysteine residues in proteins. This modification is linked to pathophysiological changes in cells and may have implications for cancer treatment strategies .
- Research also highlighted its role in synthesizing compounds that exhibit anti-cancer properties by modifying metabolic pathways within cells .
Biological Studies
This compound is employed as a reagent in biological assays to study cellular processes and mechanisms.
Applications:
- Protein Labeling : The compound has been used to label proteins in cell models, allowing researchers to track modifications and interactions within biological systems. It showed stronger labeling patterns compared to similar compounds like maleate .
- Cytotoxicity Studies : In experiments assessing cytotoxic effects, this compound was found to induce cell death at higher concentrations, providing insights into its potential therapeutic windows and safety profiles .
Industrial Applications
Beyond research, this compound finds utility in the production of specialty chemicals and materials.
Usage Examples:
- It is used in the formulation of MRI contrast agents due to its ability to bind selectively to liver tissue, enhancing imaging quality while minimizing side effects associated with gadolinium release .
- The compound's stability and reactivity make it suitable for producing various industrial chemicals that require specific functional groups for further processing .
Table 1: Summary of Applications
化学反应分析
Nucleophilic Substitution Reactions
The bromine atom in dimethyl 2-bromosuccinate serves as an excellent leaving group, facilitating S<sub>N</sub>2 reactions with nucleophiles. This reaction is pivotal for introducing new functional groups or extending carbon chains.
Example Reaction:
this compound reacts with potassium carbonate in acetonitrile at 50°C to yield substituted succinate derivatives. For instance, coupling with dichloro-4-trifluoromethylphenyl groups achieves an 86% yield under these conditions .
Mechanism:
-
The nucleophile attacks the electrophilic carbon bearing the bromine atom.
-
Backside attack inverts the stereochemistry at the reaction center.
-
Bromide ion is expelled as a leaving group.
Key Conditions:
| Reagent | Solvent | Temperature | Yield | Product Type |
|---|---|---|---|---|
| K<sub>2</sub>CO<sub>3</sub> | Acetonitrile | 50°C | 86% | Substituted succinates |
Elimination Reactions
Under basic conditions, this compound undergoes dehydrohalogenation to form alkenes. The stereochemical outcome depends on the reaction mechanism.
Direct Elimination via E2 Mechanism
Treatment with sodium hexamethyldisilazanide (NaHMDS) in tetrahydrofuran (THF) at ambient temperature produces (E)-but-2-enedioate with high stereoselectivity .
Mechanism:
-
Base abstracts a β-hydrogen.
-
Concerted elimination of H<sup>+</sup> and Br<sup>−</sup> forms a double bond.
-
E2 pathway favors the trans (E) isomer due to steric considerations.
Key Conditions:
| Base | Solvent | Temperature | Product (Isomer) | Conversion |
|---|---|---|---|---|
| NaHMDS | THF | Ambient | (E)-but-2-enedioate | High |
Activation via Dithiobenzoate Intermediate
Pretreatment with triethylammonium dithiobenzoate converts the bromine into a better leaving group (thiobenzoate). Subsequent elimination with triethylamine in acetonitrile yields dimethyl fumarate [(E)-2] .
Advantages:
-
Milder conditions compared to strong bases.
-
Improved stereocontrol for industrial applications.
Comparative Reactivity
The reactivity of this compound differs from structurally related compounds:
Industrial and Synthetic Relevance
-
Pharmaceutical Intermediates: Used to synthesize chiral β-amino acids and antiviral agents.
-
Flow Chemistry: Continuous processes optimize yields in large-scale eliminations.
属性
分子式 |
C6H9BrO4 |
|---|---|
分子量 |
225.04 g/mol |
IUPAC 名称 |
dimethyl 2-bromobutanedioate |
InChI |
InChI=1S/C6H9BrO4/c1-10-5(8)3-4(7)6(9)11-2/h4H,3H2,1-2H3 |
InChI 键 |
RGYMYJITHXYRMA-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CC(C(=O)OC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















